Cas no 1804676-65-0 (2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine)

2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine
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- インチ: 1S/C7H7F2IN2O/c1-13-3-2-12-7(11)4(5(3)10)6(8)9/h2,6H,1H3,(H2,11,12)
- InChIKey: ZHRBZZFGLUDXFQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C=1C(F)F)N)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 48.1
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066810-1g |
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine |
1804676-65-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridineに関する追加情報
Research Brief on 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine (CAS: 1804676-65-0): Recent Advances and Applications
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine (CAS: 1804676-65-0) is a structurally unique pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its difluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and future prospects.
The synthesis of 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach using palladium-mediated cross-coupling reactions, which significantly enhanced the scalability of the process. The presence of the iodo group in the 4-position allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, making this compound a valuable building block for the construction of complex heterocyclic systems. Additionally, the difluoromethyl group has been shown to influence the metabolic stability and bioavailability of derived compounds, a critical factor in drug design.
In terms of biological activity, 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine has been investigated as a precursor for the development of kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its use in the synthesis of selective JAK2 inhibitors, which showed promising activity in preclinical models of myeloproliferative disorders. The compound's ability to act as a hydrogen bond donor and acceptor, coupled with its electron-withdrawing substituents, makes it an ideal scaffold for targeting ATP-binding sites in kinases. Furthermore, its antimicrobial potential has been explored, with derivatives exhibiting moderate activity against Gram-positive bacteria, as highlighted in a 2023 European Journal of Medicinal Chemistry publication.
Despite these advancements, challenges remain in the widespread application of 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine. Issues such as regioselectivity in further derivatization and the need for greener synthetic methods are areas of ongoing research. Future directions may include the exploration of its use in PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation strategies, leveraging its modular structure. In conclusion, this compound represents a promising tool in medicinal chemistry, with its utility likely to expand as new synthetic and biological applications are discovered.
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